Cas no 1806333-60-7 (3,4-Dimethyl-5-iodoanisole)

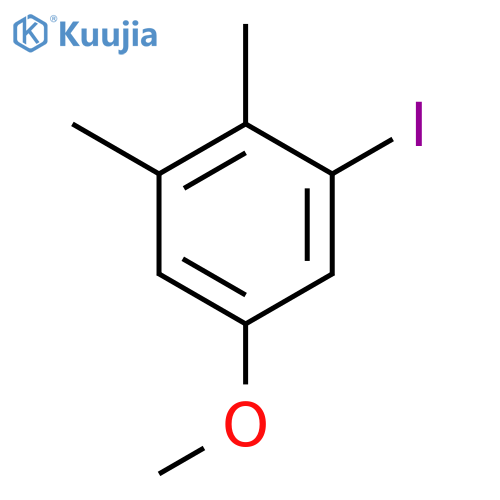

3,4-Dimethyl-5-iodoanisole structure

商品名:3,4-Dimethyl-5-iodoanisole

CAS番号:1806333-60-7

MF:C9H11IO

メガワット:262.087515115738

CID:5004840

3,4-Dimethyl-5-iodoanisole 化学的及び物理的性質

名前と識別子

-

- 3,4-Dimethyl-5-iodoanisole

-

- インチ: 1S/C9H11IO/c1-6-4-8(11-3)5-9(10)7(6)2/h4-5H,1-3H3

- InChIKey: YZUZSBPBAYAZBM-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=CC(C)=C1C)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 127

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 9.2

3,4-Dimethyl-5-iodoanisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009687-250mg |

3,4-Dimethyl-5-iodoanisole |

1806333-60-7 | 97% | 250mg |

470.40 USD | 2021-07-06 | |

| Alichem | A010009687-500mg |

3,4-Dimethyl-5-iodoanisole |

1806333-60-7 | 97% | 500mg |

798.70 USD | 2021-07-06 | |

| Alichem | A010009687-1g |

3,4-Dimethyl-5-iodoanisole |

1806333-60-7 | 97% | 1g |

1,534.70 USD | 2021-07-06 |

3,4-Dimethyl-5-iodoanisole 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

1806333-60-7 (3,4-Dimethyl-5-iodoanisole) 関連製品

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬